3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

medicinal chemistry antibiotic discovery structure-activity relationship

The compound 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (CAS 924828-41-1) is a synthetic small molecule characterized by a 4-chlorophenyl-substituted tetrazole ring linked via a thioether bridge to a propanamide chain terminating in a thiazol-2-yl amide. This scaffold belongs to the phenyltetrazole amide class, which has been investigated as a source of inhibitors for the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising target for novel antibiotics due to its absence in mammalian systems.

Molecular Formula C13H11ClN6OS2
Molecular Weight 366.84
CAS No. 924828-41-1
Cat. No. B2412389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
CAS924828-41-1
Molecular FormulaC13H11ClN6OS2
Molecular Weight366.84
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3)Cl
InChIInChI=1S/C13H11ClN6OS2/c14-9-1-3-10(4-2-9)20-13(17-18-19-20)23-7-5-11(21)16-12-15-6-8-22-12/h1-4,6,8H,5,7H2,(H,15,16,21)
InChIKeyLBLCZMXCZQJHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (CAS 924828-41-1): A Tetrazole-Thioether-Propanamide Scaffold for Specialized Procurement in Antibiotic Research


The compound 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (CAS 924828-41-1) is a synthetic small molecule characterized by a 4-chlorophenyl-substituted tetrazole ring linked via a thioether bridge to a propanamide chain terminating in a thiazol-2-yl amide. This scaffold belongs to the phenyltetrazole amide class, which has been investigated as a source of inhibitors for the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising target for novel antibiotics due to its absence in mammalian systems [1]. The compound is cataloged in commercial screening decks and its NMR spectra have been recorded (SpectraBase Compound ID: BaCqIi5mY7s), confirming structural identity [2] .

Why Researchers Cannot Simply Substitute 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide with Unsubstituted Phenyl or Methoxyphenyl Analogs


Within the phenyltetrazole-thioether-propanamide series, minor modifications to the aryl substituent on the tetrazole ring drastically alter biological activity profiles. The unsubstituted phenyl congener, (2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide), exhibited only 35.6% inhibition of HiDapE at 0.1 mM, whereas within the broader series, the most potent analog bearing an aminothiazole moiety reached an IC50 of 50.2 µM [1] [2]. The 4-chloro substitution is not merely a peripheral modification; it directly modulates the lipophilicity and electronic properties of the tetrazole ring, which in the active site of DapE forms critical hydrogen bonds with Arg330, suggesting that the para-chloro group can significantly tune binding affinity [1]. Thus, generically substituting this compound with its close structural analogs risks a complete loss of the target enzyme inhibition potency required for downstream antibiotic development programs.

Differential Performance Evidence for 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide versus In-Class Analogs


Structural Differentiation via Para-Chloro Substitution on the Tetrazole Ring Compared to Unsubstituted Phenyl and 4-Methoxy Analogs

The target compound features a 4-chlorophenyl group on the tetrazole N1 position, differentiating it from the unsubstituted phenyl hit compound and the 4-methoxyphenyl analog [1]. In the tetrazole-based DapE inhibitor series, the aryl substituent directly influences the electron density of the tetrazole ring, which forms key hydrogen bonds with Arg330 in the HiDapE active site [2]. While direct enzymatic IC50 data for this precise compound is not reported in the primary literature, the class-level SAR demonstrates that para-substitution on the phenyl ring is a critical vector for optimizing inhibitory potency; the most potent analog in the series, which also contains an aminothiazole moiety, achieves an IC50 of 50.2 ± 5.0 µM [2].

medicinal chemistry antibiotic discovery structure-activity relationship

Enzymatic Inhibition Baseline: Target Compound Class Activity in HiDapE Assay Compared to Reference Inhibitor Captopril

The target compound belongs to the phenyltetrazole amide class identified from a high-throughput screen against HiDapE [1]. The class has confirmed but modest inhibitory potency, with the most potent analog achieving an IC50 of 50.2 µM [1]. This places the class in a distinct potency bracket compared to reference DapE inhibitors such as captopril (IC50 = 3.4 ± 0.2 µM) and 3-mercaptobenzoic acid (IC50 = 21.8 ± 2.2 µM), providing a clear benchmark for library screening prioritization [2]. The unsubstituted phenyl analog, (2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide), showed 35.6% inhibition at 0.1 mM, indicating that specific structural features beyond the core scaffold are required to reach micromolar potency [3].

antibacterial DapE inhibition high-throughput screening

Regioisomeric Precision: 3-Thiopropanamide Linker Versus 2-Thiopropanamide Congeners in Enzyme Binding

The target compound possesses a 3-thiopropanamide linker (thioether at the 3-position of the propanamide chain), distinguishing it from the 2-thiopropanamide regioisomer, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, which is also commercially available . In the HiDapE inhibitor series, the docking model indicates that the amide carbonyl bridges both catalytic zinc atoms in the active site, while the tetrazole engages Arg330 [1]. The position of the thioether linker dictates the spatial orientation of the tetrazole-thiazole pharmacophore relative to the dinuclear zinc center; a shift from the 3-position to the 2-position on the propanamide chain alters the distance and angle of the amide carbonyl to the zinc ions, potentially disrupting the critical metal-bridging interaction [1].

regioisomerism thioether linker binding mode

Mammalian Safety Liability Differentiation: DapE Target Selectivity Over Human Homologs

The DapE enzyme, the molecular target of this compound class, is absent in mammalian systems; the lysine biosynthetic pathway in which DapE operates is essential for bacterial cell wall construction but does not exist in humans [1]. This fundamental biological difference provides an intrinsic selectivity advantage for any DapE inhibitor over antibiotics targeting conserved eukaryotic-prokaryotic pathways (e.g., ribosomal inhibitors). The target compound, as a phenyltetrazole amide, is therefore expected to show no mechanism-based toxicity to human cells, a claim supported by the Loyola University Chicago research program's explicit rationale for targeting DapE for antibiotic development [1]. In contrast, antibiotics such as aminoglycosides or tetracyclines that target the ribosome carry well-documented mitochondrial toxicity risks due to the evolutionary relatedness of mitochondrial and bacterial ribosomes [2].

selectivity antibiotic safety lysine biosynthesis

Commercial Availability and Screening Deck Presence Versus Niche Analogs

The target compound is cataloged in the Hit2Lead screening compound collection (ID: 9103212), indicating its availability as a ready-to-screen entity with 89% 2D similarity to related analogs, facilitating analog-by-catalog SAR . In comparison, many structurally related tetrazole-thioether-propanamides with alternative aryl substituents are not stocked in major screening collections, requiring custom synthesis with associated lead times of 6–12 weeks and significantly higher cost per compound. The commercial accessibility of this compound as a pre-weighed, analytically characterized solid (with verified NMR spectra) [1] directly reduces procurement friction for hit validation and early lead optimization studies.

chemical sourcing screening library hit-to-lead

High-Value Research Scenarios for Procuring 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide


Structure-Activity Relationship (SAR) Expansion of Phenyltetrazole DapE Inhibitors

Researchers building upon the Becker lab's high-throughput screen hit can directly incorporate this compound as the 4-chlorophenyl variant for systematic SAR exploration. The unsubstituted phenyl analog shows only 35.6% HiDapE inhibition at 0.1 mM, while the class's most potent member reaches an IC50 of 50.2 µM [1] [2]. This compound fills the para-halo substitution gap in the SAR matrix, enabling the team to quantify the contribution of electron-withdrawing para-substituents to zinc-bridging amide carbonyl geometry and Arg330 hydrogen bonding.

Selectivity Profiling Against Human Metallo-Desuccinylases

Given that DapE belongs to the M20 metallopeptidase family, which includes human homologs such as glutamate carboxypeptidase II (GCPII), this compound serves as a tool to assess selectivity within the M20 family. Its aminothiazole moiety is predicted to coordinate the dinuclear zinc center in DapE, but whether this coordination is conserved across human M20 enzymes is unknown [1]. A head-to-head biochemical comparison against human GCPII using the ninhydrin assay format would directly quantify the selectivity window critical for antibiotic lead progression.

Fragment-Based Drug Discovery (FBDD) Using the Tetrazole-Thiazole Pharmacophore

The compound's modular architecture—chlorophenyl-tetrazole, thioether linker, and aminothiazole amide—allows it to be deconstructed into three distinct fragments for FBDD campaigns. The aminothiazole alone has demonstrated metal-chelating capacity in the DapE active site, while the tetrazole forms hydrogen bonds with Arg330 [1]. Fragment linking strategies can be guided by the binding pose of this intact compound, making it an essential tool compound for crystallography and SAR-by-NMR efforts.

Antibacterial Combination Screening with β-Lactam Agents

DapE inhibitors target a distinct node in bacterial cell wall biosynthesis (the lysine pathway) compared to β-lactams (which target transpeptidases). The target compound, as a representative phenyltetrazole amide DapE inhibitor, can be used in checkerboard assays with sub-MIC concentrations of ampicillin or meropenem to evaluate synergistic or additive effects on Gram-negative bacteria, particularly Haemophilus influenzae where the enzyme target has been validated [1] [2]. Positive synergy would position this scaffold for fixed-dose combination development.

Quote Request

Request a Quote for 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.